2-[(2-methylphenyl)methyl]-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[(2-methylphenyl)methyl]-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one is a complex organic compound that belongs to the class of triazolopyridazines This compound is characterized by its unique structure, which includes a triazole ring fused to a pyridazine ring, with phenyl and methylphenyl substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2-methylphenyl)methyl]-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one typically involves multi-step organic reactions. One common synthetic route starts with the preparation of the triazole ring, followed by the formation of the pyridazine ring. The phenyl and methylphenyl groups are introduced through substitution reactions. The reaction conditions often require the use of strong bases, such as sodium hydride, and solvents like dimethylformamide (DMF) to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often employing continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and advanced purification techniques, such as chromatography, is common to achieve high-quality products.
Chemical Reactions Analysis
Types of Reactions
2-[(2-methylphenyl)methyl]-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where halogenated derivatives can be formed using halogenating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products formed from these reactions include various substituted derivatives of the original compound, which can have different functional groups attached to the triazole or pyridazine rings.
Scientific Research Applications
2-[(2-methylphenyl)methyl]-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique structural properties.
Mechanism of Action
The mechanism of action of 2-[(2-methylphenyl)methyl]-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved often include signal transduction mechanisms that regulate cellular processes.
Comparison with Similar Compounds
Similar Compounds
2-[(2-methylphenyl)methyl]-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-one: Unique due to its specific substituents and ring structure.
2-[(2-methylphenyl)methyl]-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-thione: Similar structure but with a sulfur atom replacing the oxygen.
2-[(2-methylphenyl)methyl]-6-phenyl-2H,3H-[1,2,4]triazolo[4,3-b]pyridazin-3-amine: Similar structure but with an amine group.
Uniqueness
The uniqueness of this compound lies in its specific combination of substituents and the resulting chemical properties. This makes it a valuable compound for targeted research and development in various scientific fields.
Properties
IUPAC Name |
2-[(2-methylphenyl)methyl]-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16N4O/c1-14-7-5-6-10-16(14)13-22-19(24)23-18(21-22)12-11-17(20-23)15-8-3-2-4-9-15/h2-12H,13H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BVJZRQRXZMJJOV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1CN2C(=O)N3C(=N2)C=CC(=N3)C4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16N4O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.